molecular formula C15H19NO4 B14143592 2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol CAS No. 926255-61-0

2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol

Cat. No.: B14143592
CAS No.: 926255-61-0
M. Wt: 277.31 g/mol
InChI Key: QGEBWHRJDCLANF-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the addition of the oxoethanol group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzodioxepin or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin
  • Pyrrolidine derivatives
  • Oxoethanol compounds

Uniqueness

2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

926255-61-0

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C15H19NO4/c17-10-15(18)16-6-1-3-12(16)11-4-5-13-14(9-11)20-8-2-7-19-13/h4-5,9,12,17H,1-3,6-8,10H2

InChI Key

QGEBWHRJDCLANF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CO)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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